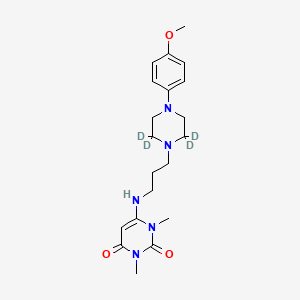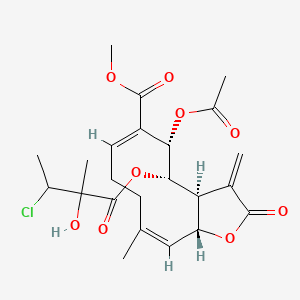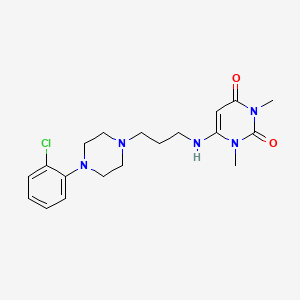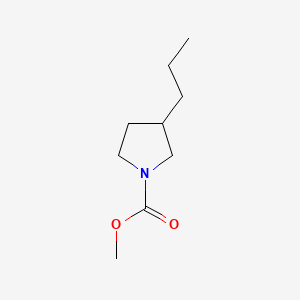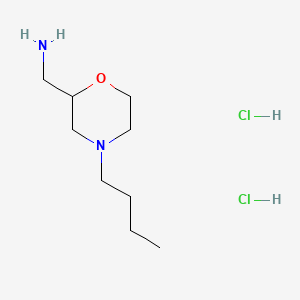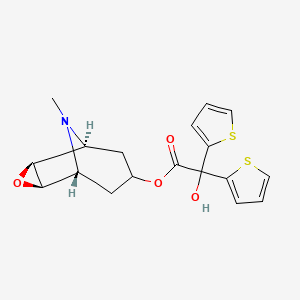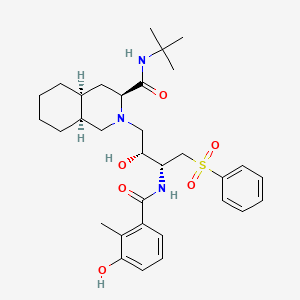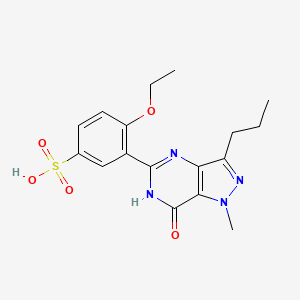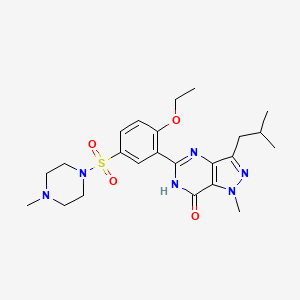
rac-Modipafant-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Modipafant-d4: is a deuterated form of Modipafant, a selective platelet-activating factor receptor antagonist. This compound is used primarily in scientific research to study the effects of platelet-activating factor receptor antagonism in various biological systems. The deuterated form, this compound, is particularly useful in metabolic studies due to its enhanced stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Modipafant-d4 involves the incorporation of deuterium atoms into the Modipafant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Modipafant, followed by the selective deuteration of specific positions on the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: rac-Modipafant-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.
Scientific Research Applications
rac-Modipafant-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Modipafant.
Biology: Employed in studies investigating the role of platelet-activating factor receptor in various biological processes, such as inflammation and immune response.
Medicine: Used in preclinical studies to evaluate the therapeutic potential of platelet-activating factor receptor antagonists in treating diseases such as asthma and arthritis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptor.
Mechanism of Action
rac-Modipafant-d4 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and platelet aggregation .
Comparison with Similar Compounds
Tulopafant: Another platelet-activating factor receptor antagonist with similar biological activity.
CV-6209: A potent and selective platelet-activating factor receptor antagonist used in similar research applications.
Uniqueness: rac-Modipafant-d4 is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in metabolic studies and long-term research applications.
Properties
CAS No. |
1794707-03-1 |
|---|---|
Molecular Formula |
C34H29ClN6O3 |
Molecular Weight |
609.119 |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |
InChI Key |
ODRYSCQFUGFOSU-AOCNUFPCSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |
Synonyms |
4-(2-Chlorophenyl)-1,4-dihydro-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(2-pyridinylamino-d4)carbonyl]-3-pyridinecarboxylic Acid Ethyl Ester; UK 74505-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)
